molecular formula C5H10FNO B3013557 (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine CAS No. 1422188-16-6

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine

Cat. No. B3013557
CAS RN: 1422188-16-6
M. Wt: 119.139
InChI Key: RTWSYKYQHQVELW-RFZPGFLSSA-N
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Description

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine, also known as (3S,4R)-4-amino-3-fluorotetrahydropyran, is a chemical compound with the molecular formula C5H10FNO. It is a chiral compound with two enantiomers, (3S,4R)- and (3R,4S)-. This compound has shown potential in scientific research applications due to its unique properties.

Scientific Research Applications

Molecular Structural Analysis

The structural properties and behaviors of compounds similar to (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine have been studied extensively. For instance, in the compound 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile, the central pyran ring adopts a specific conformation, and its interaction with the amine group forms an intramolecular hydrogen bond, leading to certain molecular arrangements in the crystal structure (Vishnupriya et al., 2013).

Drug Discovery

Compounds with structures related to this compound have been explored in drug discovery. For instance, a dual CCR2 and CCR5 antagonist with the structure (3S,4S)-N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methoxytetrahydro-2H-pyran-4-amine (19) was discovered and showed potential after evaluation in toxicology studies (Zheng et al., 2011).

Synthesis Methodologies

The synthesis and transformation of molecules structurally related to this compound have been the focus of research to improve efficiency and outcome. For instance, a convenient and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation was developed, offering advantages in terms of work-up procedures, reaction times, and yields (Wang et al., 2011).

Potential Therapeutic Applications

Research on molecules like this compound has led to the identification of compounds with potential therapeutic applications. For example, compounds with structural motifs similar to this compound were synthesized and tested for their affinities for monoamine transporters in the brain, indicating potential antidepressant properties (Santra et al., 2012).

Asymmetric Catalysis

The structural framework of this compound has been utilized in the development of asymmetric catalysis processes. For instance, enantioselective amine-catalyzed [4+2] annulations of allenoates and oxo-dienes were developed, leading to the asymmetric synthesis of dihydropyrans, which are important in the synthesis of biologically active compounds and natural products (Wang et al., 2011).

Material Synthesis

The compound (3R,4R,6R)-3-(((E)-2-hydroxybenzylidene)amino)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol was synthesized using a one-pot microwave-assisted reaction, highlighting the potential of this compound in facilitating the synthesis of complex molecules (Hijji et al., 2021).

properties

IUPAC Name

(3S,4R)-3-fluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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